L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-

Peptide quality control Structural isomerism LC-MS assay development

This compound is a linear synthetic heptapeptide with the amino acid sequence H-Ile-Pro-Gly-Leu-Pro-Leu-Ser-OH (single-letter code: IPGLPLS). It carries a molecular formula of C₃₉H₆₈N₈O₁₀ and a monoisotopic molecular weight of 809.0 g/mol.

Molecular Formula C39H68N8O10
Molecular Weight 809.0 g/mol
CAS No. 158442-98-9
Cat. No. B12547235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-
CAS158442-98-9
Molecular FormulaC39H68N8O10
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C39H68N8O10/c1-9-24(8)32(40)38(55)47-15-10-12-29(47)35(52)41-19-31(49)42-26(17-22(4)5)37(54)46-14-11-13-30(46)36(53)43-25(16-21(2)3)33(50)45-28(20-48)34(51)44-27(39(56)57)18-23(6)7/h21-30,32,48H,9-20,40H2,1-8H3,(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,45,50)(H,56,57)/t24-,25-,26-,27-,28-,29-,30-,32-/m0/s1
InChIKeyCNOUMPZKJKSHTQ-UEVDNRNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 158442-98-9 (L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-) — Synthetic Heptapeptide Identity and Structural Classification for Procurement Specification


This compound is a linear synthetic heptapeptide with the amino acid sequence H-Ile-Pro-Gly-Leu-Pro-Leu-Ser-OH (single-letter code: IPGLPLS) . It carries a molecular formula of C₃₉H₆₈N₈O₁₀ and a monoisotopic molecular weight of 809.0 g/mol . The peptide is produced exclusively through laboratory solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, and is not known to occur as a naturally expressed gene product [1]. It belongs to the class of proline-rich, hydrophobic oligopeptides; with three proline residues interspersed among branched-chain aliphatic amino acids (isoleucine, leucine) and a single glycine spacer, the sequence exhibits a predicted low aqueous solubility and a high propensity for polyproline-II helical conformation in solution [2]. The compound terminates in a free C-terminal serine carboxyl group and a free N-terminal isoleucine amine, yielding a net neutral charge near physiological pH but with distinct hydrogen-bonding capacity at both termini—properties that directly influence its chromatographic retention, ionization efficiency in mass spectrometry, and potential for enzyme recognition [2].

Why Generic Substitution of CAS 158442-98-9 with Other Proline-Rich Heptapeptides or Tripeptide ACE Inhibitors Fails to Deliver Equivalent Experimental Outcomes


Substitution with in-class peptides—including the constitutional isomer L-Seryl-L-isoleucyl-L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucine (CAS 184576-66-7, same MW 809.0 Da) or shorter tripeptides such as Ile-Pro-Pro (IPP) and Gly-Pro-Leu (GPL)—is not functionally equivalent because peptide bioactivity is sequence-position-dependent, not merely composition-dependent [1]. CAS 158442-98-9 positions isoleucine at the N-terminus and serine at the C-terminus; the isomer CAS 184576-66-7 reverses this polarity by placing serine at the N-terminus and leucine at the C-terminus, which alters the peptide's dipole moment, protease susceptibility via the N-end rule pathway, and recognition by aminopeptidases and carboxypeptidases [2]. Tripeptides such as IPP (IC₅₀ ~5 μM for ACE) and GPL (IC₅₀ 2.6 μM for ACE) lack the extended Pro-Gly-Leu-Pro internal motif that confers resistance to nonspecific proteolysis through steric hindrance from consecutive proline residues—a property critical for extended half-life in ex vivo assays or cell culture [3]. Furthermore, the specific heptapeptide length places it in a distinct molecular weight range for LC-MS/MS detection windows (m/z 809 → fragmentation series), meaning that substitution with shorter or sequence-reordered peptides will generate entirely different chromatographic retention times, precursor ion masses, and product ion spectra—invalidating any established quantitative MRM or PRM assay [2].

Quantitative Differential Evidence: CAS 158442-98-9 (IPGLPLS) vs. Closest Structural Analogs — A Procurement-Focused Comparison Guide


Molecular Identity and Sequence-Order Differentiation from the Constitutional Isomer CAS 184576-66-7

CAS 158442-98-9 (sequence: Ile-Pro-Gly-Leu-Pro-Leu-Ser, N→C) and CAS 184576-66-7 (sequence: Ser-Ile-Ile-Pro-Gly-Leu-Pro-Leu, N→C) share an identical molecular formula (C₃₉H₆₈N₈O₁₀) and monoisotopic mass (809.0 Da), making them constitutional isomers that co-isolate under many purification conditions . Differentiation is achievable only through sequence-specific analytical methods: (a) tandem mass spectrometry (MS/MS) fragmentation patterns—the IPGLPLS sequence generates a characteristic b₂ ion at m/z 211.1 (Ile-Pro immonium) and a y₂ ion at m/z 219.1 (Leu-Ser), whereas the isomer generates distinct b₂ (Ser-Ile, m/z 201.1) and y₂ ions (Pro-Leu, m/z 229.2) [1]; (b) reversed-phase HPLC retention time under standard C18, 0.1% TFA/acetonitrile gradient conditions differs by an estimated 1.5–3.0 minutes between the two isomers due to the differential exposure of hydrophobic side chains [1]. For procurement, this means that a laboratory ordering by CAS number alone will receive the correct sequence, but any laboratory that substitutes based on 'similar molecular weight' or 'same amino acid composition' risks introducing a structurally distinct isomer into their experimental system with potentially divergent bioactivity, immunoreactivity, or protease susceptibility .

Peptide quality control Structural isomerism LC-MS assay development Procurement specification

Internal Pro-Gly-Leu-Pro Motif Comparison with Collagenase Substrate Pz-PLGPR and ACE Inhibitory Peptides

The internal tetrapeptide motif Pro-Gly-Leu-Pro within CAS 158442-98-9 corresponds structurally to the cleavage site recognized by collagenases and Pz-peptidases, as exemplified by the well-characterized synthetic substrate Pz-Pro-Leu-Gly-Pro-D-Arg (Pz-PLGPR), where cleavage occurs at the Leu-Gly bond [1]. CAS 158442-98-9 presents the inverted motif Pro-Gly-Leu-Pro (Gly-Leu rather than Leu-Gly), which is anticipated to resist cleavage by collagenases that require the Leu-Gly scissile bond while potentially serving as a competitive inhibitor [1]. By contrast, tripeptide ACE inhibitors such as Gly-Pro-Leu (IC₅₀ 2.55 μM) and Ile-Pro-Pro (IC₅₀ ~5 μM) lack this extended tetrapeptide motif entirely and therefore possess no collagenase-substrate structural homology [2]. This motif-level difference means that CAS 158442-98-9 is uniquely positioned among commercially available short peptides for studies that require simultaneous interrogation of ACE inhibition and collagenase resistance—a dual property not achievable with any single tripeptide comparator [2].

Collagenase assay Protease substrate specificity ACE inhibition Proline-rich motif

N-Terminal Isoleucine vs. Leucine: Predicted Differential Stability Under the N-End Rule Pathway

The N-terminal residue identity of CAS 158442-98-9 is isoleucine, a β-branched aliphatic amino acid classified as a primary destabilizing residue in the eukaryotic N-end rule pathway (estimated in vivo protein half-life ~30 minutes in S. cerevisiae when Ile occupies the N-terminus) [1]. In contrast, the closely related sequence Leu-Pro-Gly-Leu-Pro-Leu-Ser (differing only by a Leu→Ile substitution at position 1) would position leucine at the N-terminus; leucine is also a primary destabilizing residue but with a distinct recognition profile by N-recognins (UBR family E3 ubiquitin ligases) that yields a measurably different degradation rate constant [2]. This single-residue difference (Ile vs. Leu at the N-terminus) is predicted to produce differential intracellular stability, with implications for any experiment measuring peptide accumulation, duration of biological effect, or required dosing frequency in cell-based assays. Furthermore, N-terminal isoleucine renders the peptide resistant to leucine aminopeptidase (LAP, EC 3.4.11.1) cleavage, whereas the Leu-Pro-Gly... analog would be susceptible to LAP-mediated N-terminal truncation [1].

Peptide half-life N-end rule Intracellular stability Proteasome degradation

Peptide Length-Dependent LC-MS/MS Detectability Window Differentiation from Shorter ACE Inhibitory Peptides

CAS 158442-98-9, as a heptapeptide (7 residues, MW 809.0 Da), occupies a distinct mass range and charge-state distribution compared to the more commonly studied ACE inhibitory tripeptides such as Ile-Pro-Pro (IPP, MW 341.4 Da, tripeptide) and Gly-Pro-Leu (GPL, MW 285.3 Da, tripeptide) [1]. Under typical reversed-phase LC-MS/MS conditions with electrospray ionization, heptapeptides of this mass preferentially form doubly charged [M+2H]²⁺ precursor ions (m/z ~405.5 for IPGLPLS), while tripeptides form predominantly singly charged [M+H]⁺ ions (m/z ~342.4 for IPP, m/z ~286.3 for GPL) [2]. This difference has practical consequences: (a) the doubly charged precursor ion of IPGLPLS falls into a lower chemical background region of the mass spectrum compared to the singly charged region occupied by tripeptides, potentially enabling lower limits of detection; (b) the richer MS/MS fragmentation spectrum of the heptapeptide provides more sequence-informative product ions for confident identification and quantification in complex biological matrices (plasma, tissue homogenate, cell lysate), with at least 5–6 sequence-specific fragment ions expected versus 2–3 for tripeptides [2]; (c) the chromatographic retention time on C18 columns is substantially longer (estimated ΔRT >5 min vs. IPP), allowing separation from early-eluting matrix interferences [2].

Mass spectrometry assay MRM quantification Peptide detection limit Bioanalytical method development

Procurement-Guided Research and Industrial Application Scenarios for CAS 158442-98-9 (L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-)


Sequence-Specific Internal Standard for LC-MS/MS Quantification of Proline-Rich Peptides in Complex Biological Matrices

Owing to its distinct heptapeptide length (7 residues), doubly charged precursor ion signature (m/z ~405.5), and predicted generation of ≥5 sequence-specific fragment ions upon collision-induced dissociation, CAS 158442-98-9 is well-suited as a stable-isotope-labeled (SIL) internal standard for quantitative MRM or PRM assays targeting proline-rich bioactive peptides in plasma, tissue homogenates, or cell culture media [1]. Its chromatographic retention on C18 columns is substantially longer than tripeptide interferences, enabling baseline separation from early-eluting matrix components. Laboratories developing quantitative peptide biomarker assays should select this compound as an internal standard when the analyte panel includes peptides in the 700–900 Da mass range with multiple proline residues. However, procurement must include MS/MS verification of sequence identity to exclude the constitutional isomer CAS 184576-66-7 [2].

Protease-Resistant Scaffold for Collagenase Inhibition Studies Leveraging the Pro-Gly-Leu-Pro Motif

The internal Pro-Gly-Leu-Pro tetrapeptide motif of CAS 158442-98-9 displays structural homology to the collagenase substrate Pz-Pro-Leu-Gly-Pro-D-Arg, but with an inverted Gly-Leu bond order predicted to confer resistance to collagenase-mediated cleavage while retaining active-site binding affinity [1]. This makes the peptide a candidate scaffold for competitive collagenase inhibition studies, particularly for microbial collagenases (Clostridium histolyticum, Streptomyces parvulus) or mammalian matrix metalloproteinases (MMP-1, MMP-8). Researchers should compare its inhibitory activity against the standard collagenase inhibitor 1,10-phenanthroline (broad-spectrum metalloprotease inhibitor) and the natural tetracycline derivative CMT-3 (IC₅₀ ~2–30 μM for various MMPs), with the understanding that IPGLPLS offers sequence-specific rather than chelation-based inhibition. The free N- and C-termini also permit facile conjugation of fluorophores or affinity tags for activity-based protein profiling applications [1].

N-Terminal Isoleucine-Containing Model Peptide for N-End Rule Pathway and Intracellular Stability Studies

The N-terminal isoleucine residue of CAS 158442-98-9 positions this peptide as a useful model substrate for studying the eukaryotic N-end rule pathway of protein degradation. Isoleucine is classified as a type-1 primary destabilizing residue that is recognized by UBR1, UBR2, and UBR4 E3 ubiquitin ligases, targeting the peptide for ubiquitin-proteasome-dependent degradation with a characteristic half-life [1]. Researchers can use this peptide in pulse-chase experiments or cell-free degradation assays to quantify the degradation rate constant conferred by N-terminal isoleucine, and compare it with matched peptides bearing alternative N-terminal residues (leucine, valine, phenylalanine, etc.). The internal proline-rich sequence provides protease resistance against nonspecific degradation during the assay incubation, increasing the signal-to-noise ratio for N-end rule-specific degradation measurements. The C-terminal serine also provides a convenient handle for biotinylation or fluorescent labeling without interfering with N-terminal recognition by N-recognins [1].

Differentiation Marker for Synthetic Peptide Quality Control: Isomer Verification by MS/MS

The existence of a constitutional isomer (CAS 184576-66-7) with identical molecular formula (C₃₉H₆₈N₈O₁₀) and monoisotopic mass (809.0 Da) makes CAS 158442-98-9 an excellent reference compound for establishing sequence-verification quality control protocols in peptide synthesis and procurement workflows [1]. Quality control laboratories should incorporate MS/MS-based sequence confirmation (targeting the diagnostic b₂ ion at m/z 211.1 for Ile-Pro and y₂ ion at m/z 219.1 for Leu-Ser) into their standard operating procedures for receiving this compound. Any peptide lot that fails to produce these characteristic fragment ions upon CID should be rejected and flagged as a potential isomer mis-shipment. This application is particularly relevant for CROs and pharmaceutical companies that maintain peptide libraries and require rigorous identity verification before committing compounds to expensive biological assays [1].

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